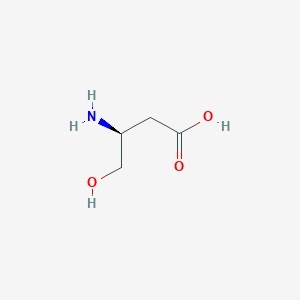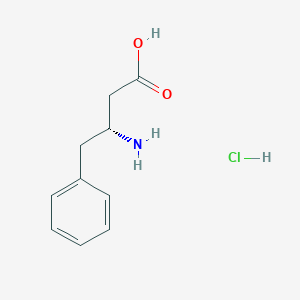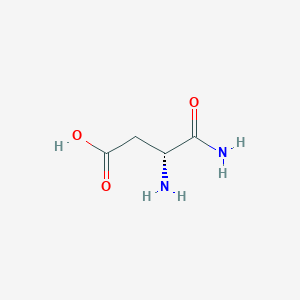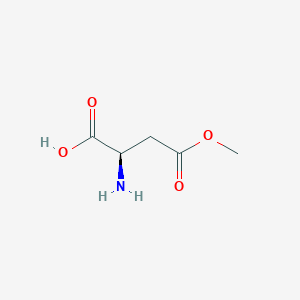
(R)-methyl 2-amino-3-chloropropanoate hydrochloride
Overview
Description
®-methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an amino acid derivative, specifically a chlorinated alanine ester, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Mode of Action
The exact mode of action of H-Beta-chloro-Ala-OMe HCl is not well-understood. As an alanine derivative, it may interact with its targets in a similar manner to alanine. The presence of the chloro group could potentially alter the compound’s interactions with its targets, leading to different biochemical effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Beta-chloro-Ala-OMe HCl are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract if administered orally. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of H-Beta-chloro-Ala-OMe HCl. For instance, its stability could be affected under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-chloropropanoate hydrochloride typically involves the chlorination of alanine derivatives. One common method is the reaction of ®-methyl 2-amino-3-hydroxypropanoate with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-methyl 2-amino-3-chloropropanoate hydrochloride often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ®-methyl 2-amino-3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Various substituted alanine derivatives.
Reduction: ®-methyl 2-amino-3-hydroxypropanoate.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
®-methyl 2-amino-3-chloropropanoate hydrochloride is used in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 2-amino-3-chloropropanoate hydrochloride: The enantiomer of the compound, with different biological activity.
®-methyl 2-amino-3-hydroxypropanoate hydrochloride: A hydroxylated derivative with different reactivity.
®-ethyl 2-amino-3-chloropropanoate hydrochloride: An ethyl ester variant with similar properties.
Uniqueness
®-methyl 2-amino-3-chloropropanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other derivatives. This makes it particularly valuable in the synthesis of enantioselective pharmaceuticals and in studies of chiral interactions in biological systems.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-chloropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the paper for (R)-methyl 2-amino-3-chloropropanoate hydrochloride?
A1: The paper outlines a novel synthetic method for producing this compound. [] This method is considered advantageous due to its high yield, reduced production of side products, and the ability to recycle the mother liquor after treatment. [] This contributes to a more cost-effective and environmentally friendly production process. []
Q2: Can you explain the environmental benefits of this new synthetic method?
A2: The described method offers environmental benefits by addressing the tail gas produced during synthesis. [] The tail gas, instead of being released, can be absorbed by a strong alkaline solution, forming a salt. [] This salt can be separated and potentially reused, minimizing waste and environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
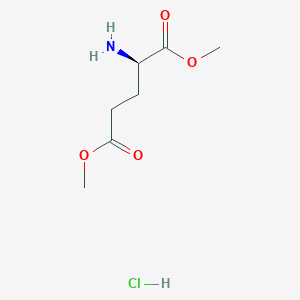
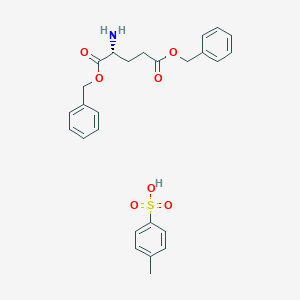
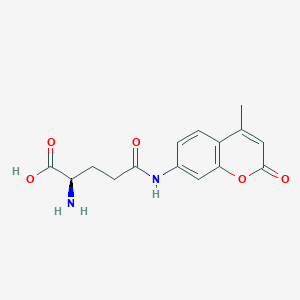
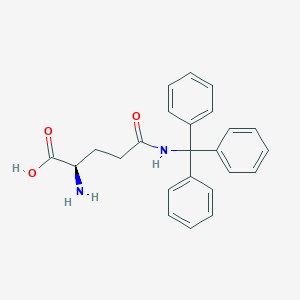
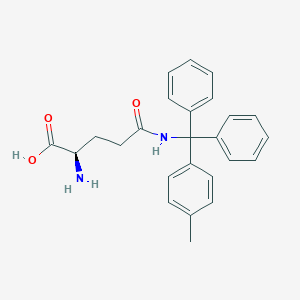
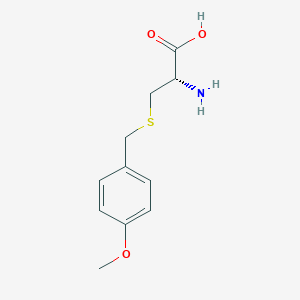
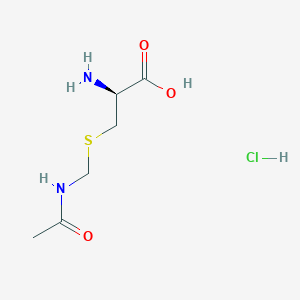
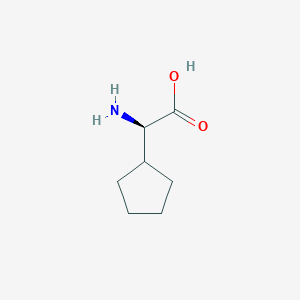
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
